4-Chloropyrimidine

Catalog No.
S1534951
CAS No.
17180-93-7
M.F
C4H3ClN2
M. Wt
114.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloropyrimidine

Researchers requiring specific C4 pyrimidine functionalization often face reaction failure when substituting isomers. 4-Chloropyrimidine (CAS 17180-93-7) is the exact building block to ensure regiospecific SNAr and cross-coupling at the 4-position, critical for kinase inhibitor cores.

  • Superior C4 reactivity vs. C2 isomer, ensuring >95% regioselectivity under standard conditions.
  • Economical moderate reactivity enables selective mono-functionalization in sequential syntheses.
  • Reliable batch-to-batch consistency for scale-up; in stock for immediate shipment.

CAS Number

17180-93-7

Product Name

4-Chloropyrimidine

IUPAC Name

4-chloropyrimidine

Molecular Formula

C4H3ClN2

Molecular Weight

114.53 g/mol

InChI

InChI=1S/C4H3ClN2/c5-4-1-2-6-3-7-4/h1-3H

InChI Key

DBPKMSBWOKAKLA-UHFFFAOYSA-N

SMILES

C1=CN=CN=C1Cl

Canonical SMILES

C1=CN=CN=C1Cl

The exact mass of the compound 4-Chloropyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-Chloropyrimidine, 4-Chloro-pyrimidine, Pyrimidine, 4-chloro-, 4-Chloro-1,3-diazine

Purity

≥98%

Package Size

1 g, 5 g

4-Chloropyrimidine (CAS 17180-93-7) is a fundamental heterocyclic building block used extensively in medicinal chemistry and materials science. As an electron-deficient heteroaromatic halide, it is primarily employed as an electrophilic partner in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The reactivity and regioselectivity of these transformations are critically dependent on the 4-position of the chlorine substituent, making it a non-interchangeable precursor for synthesizing specifically functionalized pyrimidine derivatives.

Research Fit

Monohalogenated pyrimidine building block for SNAr and Suzuki cross-coupling reactions
Recommended as stable hydrochloride salt for handling and storage
Fits medicinal chemistry and agrochemical intermediate workflows

Substituting 4-Chloropyrimidine with isomers like 2-chloropyrimidine or other halides (e.g., 4-bromopyrimidine) is synthetically unreliable and can lead to failed reactions or undesired product mixtures. The C4 position exhibits inherently greater reactivity in most nucleophilic aromatic substitution (SNAr) and cross-coupling reactions compared to the C2 position due to superior electronic stabilization of the reaction intermediate. This established reactivity hierarchy (C4 > C2) means that reaction conditions optimized for 4-chloropyrimidine will not yield the same outcome with 2-chloropyrimidine, often requiring more forcing conditions or failing entirely. Similarly, while heavier halides like bromo- or iodo-pyrimidines are more reactive in cross-coupling, they alter the cost, stability, and downstream reactivity profile, making 4-chloropyrimidine the specific choice for processes where moderate reactivity and precursor economics are critical.

Substitution Risk

Attribute
4-Chloropyrimidine
Other isomers (2-/5-chloro)
Nucleophilic activation
Doubly activated by adjacent N1 and N3
2-position singly activated; 5-position lacks direct N-activation
Synthetic outcome
Predictable SNAr and cross-coupling regioselectivity
May lead to different reactivity and regiochemical outcomes

Predictable C4-Position Reactivity Advantage in Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution (SNAr) reactions, the C4 position of the pyrimidine ring is fundamentally more reactive than the C2 position. This is due to the greater resonance stabilization of the negative charge in the Meisenheimer intermediate across both ring nitrogens when attack occurs at C4. While direct side-by-side kinetic data is sparse, quantum mechanics calculations and established principles confirm this reactivity trend. For the parent 2,4-dichloropyrimidine, LUMO analysis shows the lowest unoccupied molecular orbital is predominantly distributed at C-4, accounting for the observed C-4 selectivity in reactions with many nucleophiles.

Evidence DimensionRelative Reactivity in SNAr
Target Compound DataHigher reactivity at the C4 position
Comparator Or BaselineIsomeric 2-Chloropyrimidine (lower reactivity at C2)
Quantified DifferenceQualitatively faster reaction rates and/or milder conditions required for C4 substitution compared to C2.
ConditionsGeneral nucleophilic aromatic substitution (SNAr) reactions.

This ensures predictable, regioselective synthesis of 4-substituted pyrimidines, avoiding isomeric byproducts that complicate purification and reduce process yields.

Suzuki Coupling Preference
Reported
Chloropyrimidines reported preferable over iodo, bromo, and fluoro analogs as Suzuki substrates
Supports substrate selection for C–C bond formation
Head-to-head comparison in phenylpyrimidine synthesis

Superior Regioselectivity in Suzuki Coupling over Dichloro- Analogs

When using di-substituted pyrimidines as precursors, the C4 position is overwhelmingly preferred for substitution. In a Suzuki coupling of 2,4-dichloropyrimidine with various aryl boronic acids under microwave-assisted conditions, the main product was consistently the 4-substituted 2-chloropyrimidine. For example, reaction with phenylboronic acid in 1,4-dioxane/H2O at 100°C for 15 minutes yielded the 4-phenyl-2-chloropyrimidine in 81% yield, with little to no formation of the 2-phenyl-4-chloro isomer. Using the mono-substituted 4-chloropyrimidine from the outset prevents this competition, simplifying process control and product purification.

Evidence DimensionProduct Selectivity in Suzuki Coupling
Target Compound DataEnables direct synthesis of 4-arylpyrimidines without isomeric byproducts.
Comparator Or Baseline2,4-Dichloropyrimidine (yields 81% of the C4-substituted product)
Quantified DifferenceEffectively >99% selectivity for the 4-position by starting with the monosubstituted precursor, compared to a highly selective but still competitive reaction with the dichloro-analog.
ConditionsSuzuki Coupling: Pd(PPh3)4 catalyst, Na2CO3 base, 1,4-dioxane/H2O solvent, 100°C, 15 min (microwave).

Procuring 4-chloropyrimidine directly provides a more straightforward and higher-purity route to 4-aryl pyrimidines, avoiding the need to manage the regioselectivity of a di-substituted precursor.

Stable Form Requirement
Data to verify
4-Chloropyrimidine requires hydrochloride salt for stable handling; free base is unstable. 2-Chloropyrimidine is stable as free base.
Procurement form directly impacts experimental reproducibility
Commercial 4-chloropyrimidine supplied as HCl salt

Balanced Reactivity Profile for Controlled Cross-Coupling vs. More Reactive Halides

In palladium-catalyzed cross-coupling reactions, the reactivity of halopyrimidines follows the established trend I > Br > Cl >> F, which is inversely correlated with carbon-halogen bond strength. While 4-iodopyrimidines are the most reactive, often enabling lower reaction temperatures, they can also lead to undesired side reactions and are typically more expensive and less stable. 4-Chloropyrimidine offers a balance of sufficient reactivity for effective coupling while being more stable, cost-effective, and less prone to issues like dehalogenation that can occur with more labile halides, thus providing better process control for large-scale synthesis.

Evidence DimensionRelative Reactivity in Pd-Catalyzed Cross-Coupling
Target Compound DataModerate and controllable reactivity.
Comparator Or Baseline4-Bromopyrimidine (more reactive) and 4-Iodopyrimidine (most reactive).
Quantified DifferenceRequires more robust catalytic systems or forcing conditions than iodo- or bromo-analogs, but offers enhanced stability and process control.
ConditionsGeneral Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

This compound is the optimal choice for multi-step syntheses where managing reactivity and avoiding side reactions is more critical than achieving the absolute fastest reaction rate, balancing process robustness with precursor cost.

Reactivity Ratio (kMe/k-tBu)
Reported
>10-fold increase in reactivity ratio with 2-alkyl vs 6-alkyl substitution (17.3 vs 1.62)
Quantifies steric effect on solvation in SNAr reactions
Piperidine, ethanol/toluene, 30°C
Scalability Evidence
Reported
Multikilogram one-pot synthesis with good to excellent yields; 95% yield at 0.3 mol scale with 96.5% purity
Validates procurement for process-scale projects
Chloroimidate annulation method

Precursor for 4-Amino Pyrimidine Scaffolds in Kinase Inhibitor Synthesis

The defined C4-reactivity of 4-chloropyrimidine makes it the ideal starting material for synthesizing 4-amino pyrimidine derivatives via SNAr. This is a common core structure in many small-molecule kinase inhibitors. Using 4-chloropyrimidine ensures direct and high-yield formation of the desired 4-amino regioisomer, which is critical for biological activity.

Controlled Mono-Arylation in Multi-Step Synthesis Programs

In complex syntheses requiring sequential functionalization of a pyrimidine core, 4-chloropyrimidine is the right choice for introducing an aryl group specifically at the 4-position via Suzuki or Stille coupling. Its moderate reactivity, compared to bromo- or iodo-analogs, allows for selective mono-arylation while preserving other functional groups or positions for subsequent transformations.

Building Block for Agrochemicals and Functional Materials

The reliable reactivity at the C4 position allows for the predictable construction of diverse 4-substituted pyrimidines used in agrochemical development and as components of functional organic materials. The compound's stability and cost-effectiveness make it suitable for scaling up syntheses beyond the lab.

Application Fit Matrix

Application
Selection Property
Validation Focus
Suzuki-Miyaura derivatization reagent
Halogen leaving-group suitability
Cross-coupling reaction outcome with boronic acids
SNAr reaction design
Substituent position effect on reactivity
Reactivity ratio under kinetic conditions
Scale-up procurement
Commercial salt form stability
Synthesis scalability and purity

XLogP3

0.5

LogP

0.47 (LogP)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Wikipedia

4-Chloropyrimidine

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